

# Application of NMR Spectroscopy for the Structural Elucidation of Dapagliflozin Impurities

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## Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Dapagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes, heart failure, and chronic kidney disease.[1][2] As with any active pharmaceutical ingredient (API), the synthesis and storage of Dapagliflozin can lead to the formation of impurities. These impurities can be process-related, arising from the manufacturing process, or degradation products formed during storage.[1] The identification and characterization of these impurities are critical for ensuring the safety, efficacy, and quality of the drug product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the definitive structural characterization of these impurities.[3][4] Unlike mass spectrometry which provides information about the molecular weight, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. This application note provides a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the structural elucidation of Dapagliflozin impurities.

## Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as  $^1\text{H}$  and  $^{13}\text{C}$ , can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

A suite of 1D and 2D NMR experiments is typically employed for complete structural elucidation:

- $^1\text{H}$  NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin coupling).
- $^{13}\text{C}$  NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Spectroscopy: These experiments provide correlation information between different nuclei, which is crucial for assembling the molecular structure.
  - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
  - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is critical for determining stereochemistry.

## Experimental Protocols

### Sample Preparation

- **Isolation of Impurity:** Impurities are typically isolated from the API or drug product using techniques such as preparative High-Performance Liquid Chromatography (HPLC).<sup>[4][5]</sup>
- **Sample Purity:** Ensure the isolated impurity is of high purity (>95%) to avoid complications in the NMR spectra from other components.
- **Solvent Selection:** Dissolve approximately 1-10 mg of the isolated impurity in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, MeOD-d<sub>4</sub>). The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ( $\delta = 0.00$  ppm).

## NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experiment	Key Parameters	Purpose
$^1\text{H}$ NMR	- Pulse sequence: zg30- Number of scans: 16-64- Spectral width: ~16 ppm- Relaxation delay (d1): 2-5 s	To obtain proton chemical shifts, multiplicities, coupling constants, and integration.
$^{13}\text{C}\{^1\text{H}\}$ NMR	- Pulse sequence: zgpg30- Number of scans: 1024-4096- Spectral width: ~250 ppm- Relaxation delay (d1): 2 s	To obtain carbon chemical shifts.
DEPT-135	- Pulse sequence: dept135- Number of scans: 256-1024- Spectral width: ~250 ppm	To differentiate between $\text{CH}/\text{CH}_3$ (positive) and $\text{CH}_2$ (negative) signals.
gCOSY	- Pulse sequence: cosygpqf- Number of scans: 2-4 per increment- Spectral width (F2 and F1): ~16 ppm	To identify proton-proton spin systems.
gHSQC	- Pulse sequence: hsqcedetgpsisp2.3- Number of scans: 4-8 per increment- Spectral width (F2): ~16 ppm- Spectral width (F1): ~250 ppm	To identify direct one-bond proton-carbon correlations.
gHMBC	- Pulse sequence: hmbcgpndqf- Number of scans: 16-64 per increment- Spectral width (F2): ~16 ppm- Spectral width (F1): ~250 ppm	To identify long-range (2-3 bond) proton-carbon correlations for assembling the carbon skeleton.
NOESY	- Pulse sequence: noesygpqh- Number of scans: 16-32 per increment- Mixing time (d8): 0.5-1.0 s	To determine the spatial proximity of protons and elucidate stereochemistry.

## Data Presentation and Interpretation

A systematic approach is required to interpret the collected NMR data and elucidate the structure of an unknown impurity.

## Reference Data: Dapagliflozin

A thorough understanding of the NMR spectra of Dapagliflozin is the first step in identifying structural changes in its impurities.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Dapagliflozin

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aromatic				
1'	139.9	-	-	-
2'	130.8	7.33	d	6.0
3'	139.0	-	-	-
4'	134.4	-	-	-
5'	128.2	7.31	dd	2.2, 6.0
6'	130.1	7.31	d	2.2
CH <sub>2</sub> Bridge	39.2	4.07-3.90 (2H)	m	-
Ethoxy Phenyl				
1"	131.9	-	-	-
2"/6"	130.1	7.07 (2H)	d	8.8
3"/5"	115.5	6.78 (2H)	d	8.8
4"	158.8	-	-	-
OCH <sub>2</sub> CH <sub>3</sub>	63.1	4.07-3.90	m	-
OCH <sub>2</sub> CH <sub>3</sub>	15.2	1.34 (3H)	t	7.0
Glucosyl Moiety				
1	82.9	4.07-3.90	m	-
2	82.2	3.25-3.42	m	-
3	79.7	3.25-3.42	m	-
4	71.9	3.25-3.42	m	-
5	76.4	3.69	dd	5.3, 10.6
6a	64.5	3.85	d	10.6
6b	3.25-3.42	m	-	-

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(Note: Data is compiled from publicly available sources and may vary slightly depending on the solvent and experimental conditions.)

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## Analysis of Dapagliflozin Impurities

The following tables provide an overview of known Dapagliflozin impurities and a guide to their structural elucidation using NMR. While complete spectral data is not publicly available for all impurities, the expected changes in the NMR spectra compared to Dapagliflozin are described.

Table 2: NMR Data for Dapagliflozin Tetraacetate (Process-Related Impurity)

Position	Expected $^{13}\text{C}$ Shift Change	Expected $^1\text{H}$ Shift Change	Rationale for Change
Glucosyl Moiety			
2, 3, 4, 6	Downfield shift	Significant downfield shift	Acetylation of the hydroxyl groups causes deshielding of the attached carbons and protons.
Acetyl Groups			
$\text{CH}_3$ (x4)	~21 ppm	~2.0-2.2 ppm (4 singlets)	Appearance of four new methyl signals from the acetate groups.
$\text{C}=\text{O}$ (x4)	~170 ppm	-	Appearance of four new carbonyl signals.
(This impurity is an intermediate in the synthesis of Dapagliflozin)[1]			

Table 3: NMR Data for 1 $\alpha$ -Methoxy Dapagliflozin (Process-Related Impurity)



Position	Expected $^{13}\text{C}$ Shift Change	Expected $^1\text{H}$ Shift Change	Rationale for Change
Glucosyl Moiety			
1	Significant downfield shift	Disappearance of anomeric OH proton	Introduction of a methoxy group at the anomeric position.
Methoxy Group			
$\text{OCH}_3$	~50-60 ppm	~3.0-3.5 ppm (singlet)	Appearance of a new methoxy signal.
(This impurity can arise from the reaction with methanol during synthesis)[1]			

Table 4: NMR Data for Dapagliflozin Hydroxy Impurity (Degradation Product)

Position	Expected $^{13}\text{C}$ Shift Change	Expected $^1\text{H}$ Shift Change	Rationale for Change
$\text{CH}_2$ Bridge	Downfield shift	Becomes CH-OH	Oxidation of the benzylic methylene bridge to a hydroxylated carbon.
CH-OH	-	New proton signal, likely a singlet or doublet	Appearance of a new proton on the hydroxylated carbon.
(This impurity is a potential oxidative degradation product)			

## Visualization of Workflows

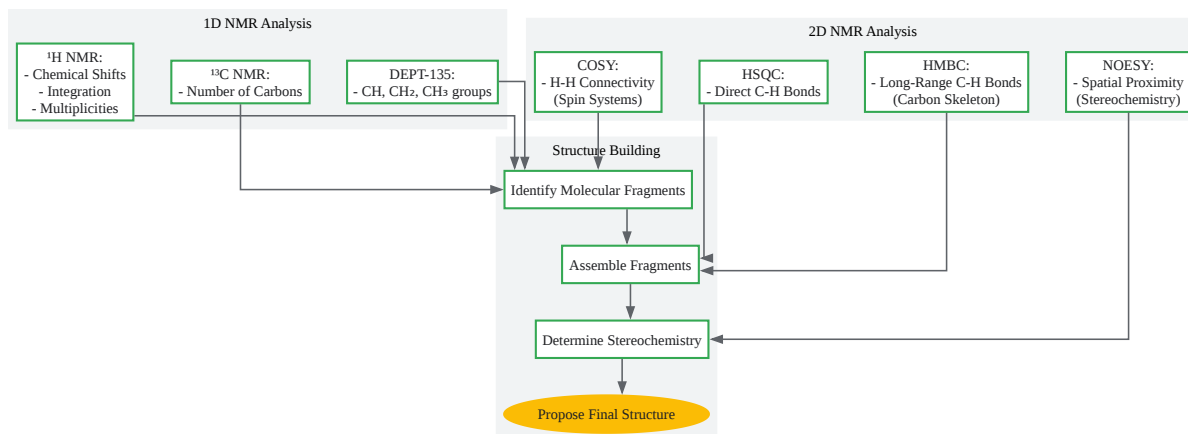
## Experimental Workflow for Impurity Analysis



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Caption: Experimental workflow for the isolation and NMR analysis of Dapagliflozin impurities.

## Logical Workflow for Structural Elucidation



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Caption: Logical workflow for the structural elucidation of an unknown impurity using NMR data.

## Conclusion

NMR spectroscopy is an unparalleled technique for the unequivocal structural elucidation of Dapagliflozin impurities. A combination of 1D and 2D NMR experiments provides a wealth of information that, when systematically analyzed, allows for the complete determination of the chemical structure of unknown process-related and degradation impurities. The protocols and workflows outlined in this application note provide a robust framework for researchers,

scientists, and drug development professionals to effectively identify and characterize impurities, thereby ensuring the quality and safety of Dapagliflozin drug products.

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## References

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